3-(pentafluoroethyl)-1H-pyrazole
Description
Properties
CAS No. |
184782-98-7 |
|---|---|
Molecular Formula |
C5H3F5N2 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pentafluoroethyl)-1H-pyrazole typically involves the reaction of pentafluoroethyl-substituted precursors with hydrazine or its derivatives. One common method includes the cyclization of pentafluoroethyl-substituted hydrazones under acidic or basic conditions to form the pyrazole ring . Another approach involves the direct fluorination of pyrazole derivatives using pentafluoroethyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing fluorine atoms.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
3-(Pentafluoroethyl)-1H-pyrazole serves as a vital building block in the synthesis of various pharmaceutical agents. Its unique fluorinated structure enhances the biological activity and pharmacokinetic properties of drug candidates. For instance, compounds derived from this pyrazole have shown potential as anti-inflammatory and antidiabetic agents, addressing significant therapeutic needs without the common side effects associated with traditional medications .
Case Studies:
- Anti-inflammatory Agents: Research indicates that derivatives of this compound exhibit potent anti-inflammatory properties. A study highlighted the synthesis of 3-haloalkyl-1H-pyrazoles that demonstrated effectiveness comparable to existing anti-inflammatory drugs but with reduced adverse effects .
- Antidiabetic Compounds: The development of pyrazole-based compounds has been linked to improved glucose metabolism, making them candidates for diabetes treatment .
Agrochemistry
Pesticide Development:
The fluorinated nature of this compound contributes to its stability and efficacy as an agrochemical agent. It is being explored for use in developing new pesticides that are more effective against pests while being less harmful to non-target organisms.
Research Findings:
- Fluorinated pyrazoles have been noted for their ability to enhance the activity of herbicides and fungicides, leading to more efficient crop protection strategies. The incorporation of the pentafluoroethyl group has been shown to improve the lipophilicity and bioavailability of these agrochemicals .
Coordination Chemistry
Metal Complexes:
this compound is utilized in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique catalytic properties and are being studied for their potential applications in catalysis and materials science.
Applications in Catalysis:
- The coordination of this pyrazole with metals such as palladium or platinum has been explored for use in catalytic reactions, including cross-coupling reactions that are pivotal in organic synthesis .
Material Science
Polymer Development:
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and chemical resistance. Such materials are valuable in various industrial applications, including coatings and sealants.
Case Studies:
- Research has demonstrated that polymers containing fluorinated pyrazoles exhibit improved mechanical properties and resistance to solvents, making them suitable for demanding applications in aerospace and automotive industries .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Benefits |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory & antidiabetic agents | Reduced side effects |
| Agrochemistry | Pesticide development | Enhanced efficacy & lower toxicity |
| Coordination Chemistry | Catalytic applications | Unique catalytic properties |
| Material Science | Polymer matrices | Improved thermal stability & chemical resistance |
Mechanism of Action
The mechanism of action of 3-(pentafluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Substituent Effects
- 3-(Trifluoromethyl)-1H-pyrazole : The trifluoromethyl (-CF₃) group is smaller and less electron-withdrawing than the pentafluoroethyl group. This difference impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and biological interactions. For instance, 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d) undergoes efficient Pd-catalyzed transformations due to the moderate steric bulk of -CF₃ .
- 3-(4-Bromophenyl)-1H-pyrazole : Aryl substituents like 4-bromophenyl introduce π-π stacking capabilities but lack the electron-withdrawing effects of fluorinated alkyl groups. This compound is used as a blocking agent in polyurethane synthesis, where steric hindrance from the bromophenyl group stabilizes intermediates .
- 3-(Fluorophenyl)-1H-pyrazole Derivatives : Fluorinated aryl groups (e.g., 4-fluorophenyl) balance lipophilicity and electronic effects. For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole exhibits enhanced bioavailability due to the synergistic effects of -CF₃ and methoxy groups .
Key Data Table
*Calculated based on C₅H₃F₅N₂.
Spectroscopic Characterization
- NMR Trends : Fluorinated pyrazoles show distinct ¹⁹F NMR shifts. For example, 3-(trifluoromethyl)pyrazoles exhibit δ ~ -60 ppm for -CF₃, while pentafluoroethyl groups may split into multiplets due to -CF₂CF₃ symmetry loss .
- IR Spectroscopy : C-F stretches in pentafluoroethyl derivatives appear at 1100–1250 cm⁻¹, overlapping with -CF₃ signals but distinguishable via peak splitting .
Q & A
Q. Basic Research Focus
- ¹⁹F NMR : Identifies fluorine substituents; chemical shifts for pentafluoroethyl groups typically appear at δ -70 to -85 ppm .
- High-Resolution MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns characteristic of fluorine .
- ¹H NMR : Pyrazole ring protons resonate at δ 6.5–8.5 ppm, with splitting patterns indicating substitution .
What challenges arise in crystallographic characterization of fluorinated pyrazoles, and how can software tools address these?
Advanced Research Focus
Challenges :
- Disorder in Fluorine Substituents : Pentafluoroethyl groups may cause electron density ambiguities .
- Tautomerism : Co-crystallization of tautomers (e.g., 3- vs. 5-substituted pyrazoles) complicates refinement .
Solutions : - Use SHELXL for robust refinement of disordered fluorines via PART and SUMP instructions .
- ORTEP-III : Visualizes tautomeric populations and hydrogen-bonding networks .
How do steric/electronic effects of the pentafluoroethyl group influence reactivity in nucleophilic substitution?
Q. Advanced Research Focus
- Steric Hindrance : Bulky pentafluoroethyl groups reduce accessibility to the pyrazole N-atom, slowing SN2 reactions .
- Electron-Withdrawing Effects : Enhance electrophilicity of adjacent carbons, favoring SNAr mechanisms.
Experimental Analysis : - Compare kinetic data (e.g., rate constants) with non-fluorinated analogs using UV-Vis or GC-MS .
What strategies resolve contradictions in thermal stability data from TGA vs. DSC?
Q. Advanced Research Focus
- TGA-DSC Coupling : Simultaneous analysis under identical conditions clarifies decomposition pathways .
- Dynamic vs. Isothermal Modes : Use isothermal TGA to detect sublimation (common in fluorinated compounds) and DSC for phase transitions .
What are the implications of tautomeric polymorphism for material design?
Q. Advanced Research Focus
- Pharmacological Impact : Tautomers (e.g., 3- vs. 5-substituted) may exhibit distinct binding affinities to biological targets .
- Crystallography Workflow : Employ SHELXD for dual tautomer modeling and Mercury for packing analysis .
How to design SAR studies for biological potential in medicinal chemistry?
Q. Advanced Research Focus
- Derivatization : Introduce substituents at N1/C4 positions to modulate lipophilicity (logP) and H-bonding .
- Assays : Pair in vitro enzyme inhibition (e.g., COX-2) with in silico docking (AutoDock Vina) to correlate structure with activity .
What methodologies detect trace degradation products under varying pH?
Q. Advanced Research Focus
- LC-MS/MS : Use C18 columns and acidic mobile phases (0.1% formic acid) to separate degradation products .
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers and monitor via diode-array UV detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
